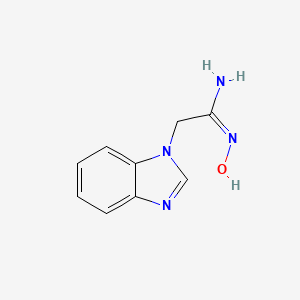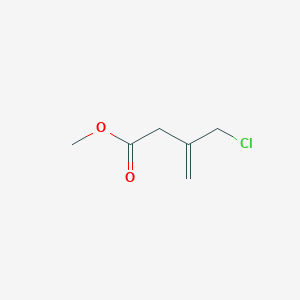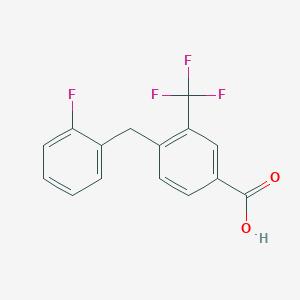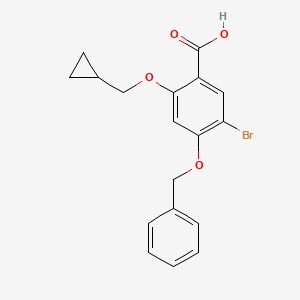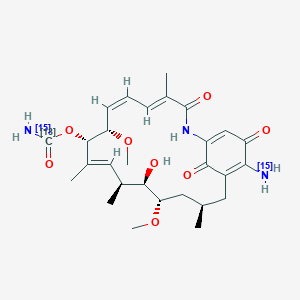
17-Amino Geldanamycin-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Amino Geldanamycin-13C,15N2 is a labeled analogue of 17-Amino Geldanamycin, which is an active metabolite of 17-(Allylamino)geldanamycin (17AAG). This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a benzoquinone ansamycin antibiotic that interacts with the heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization and activation of many proteins required for tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Amino Geldanamycin-13C,15N2 involves the incorporation of isotopic labels into the geldanamycin structure. The labeled compound is synthesized by introducing 13C and 15N isotopes into the geldanamycin molecule through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of labeled precursors and specific catalysts .
Industrial Production Methods
it is likely that the production involves large-scale synthesis using similar methods as those used in laboratory settings, with additional steps for purification and quality control to ensure the isotopic purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
17-Amino Geldanamycin-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., chloroform, methanol), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of geldanamycin, such as hydroquinone derivatives, substituted amino derivatives, and other modified forms that retain the core structure of the original compound .
Aplicaciones Científicas De Investigación
17-Amino Geldanamycin-13C,15N2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in studies of protein interactions, particularly with Hsp90, to understand its role in cellular processes and disease states.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit Hsp90 and disrupt the function of proteins involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 17-Amino Geldanamycin-13C,15N2 involves its interaction with the Hsp90 chaperone protein. By binding to the ATP/ADP switch domain of Hsp90, the compound inhibits the chaperone’s function, leading to the destabilization and degradation of client proteins that are essential for tumor growth and survival. This disruption of protein homeostasis ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 17-Amino-17-demethoxygeldanamycin
- 17-Allylamino-17-demethoxygeldanamycin
- 17-(2-Dimethylamino)ethylamino-17-demethoxygeldanamycin
Uniqueness
17-Amino Geldanamycin-13C,15N2 is unique due to its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions within biological systems. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis of the compound’s behavior compared to its unlabeled counterparts .
Propiedades
Fórmula molecular |
C28H39N3O8 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(15N)azanyl-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1/i28+1,29+1,30+1 |
Clave InChI |
XYFFWTYOFPSZRM-UXWYIWPKSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)[15NH2])/C)OC)O[13C](=O)[15NH2])\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



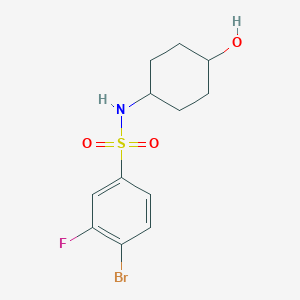
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
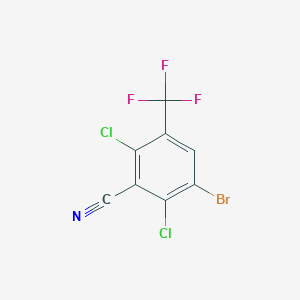
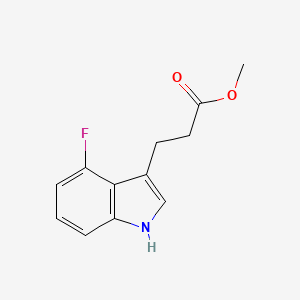
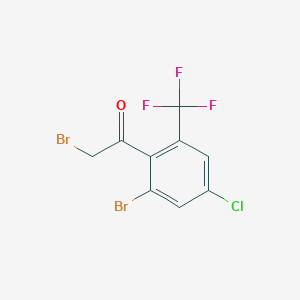
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
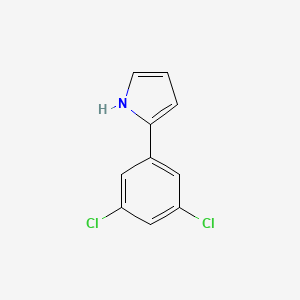
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
